molecular formula C20H24N4O3S B4987109 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

Cat. No. B4987109
M. Wt: 400.5 g/mol
InChI Key: HMRDFWFTNOMLLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions, including the use of natural hydroxyapatite as a catalyst for synthesizing penta-substituted pyrrole derivatives. These methods highlight the potential pathways for synthesizing complex molecules like the subject compound, emphasizing the role of catalysts and the influence of substituents on reaction outcomes (Louroubi et al., 2019).

Molecular Structure Analysis

Studies on similar molecules, such as 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, reveal detailed information on molecular conformations, including dihedral angles and intermolecular interactions, which are crucial for understanding the structural characteristics of the subject compound (Kesternich et al., 2010).

Chemical Reactions and Properties

The chemical behavior of compounds containing pyrrole, triazole, and thioether functionalities involves interactions that can lead to various reactions, including polymerization and the formation of new rings. These reactions are influenced by substituents, showcasing the versatility of such molecules in synthetic chemistry (Pandule et al., 2014).

Physical Properties Analysis

The physical properties of related compounds, such as electrical conductivity and thermal stability, are affected by the molecular structure, particularly the nature of substituents. These studies offer insights into the potential physical properties of the subject compound, suggesting applications based on its stability and electrical behavior (Pandule et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for understanding the potential applications of the subject compound. Research on similar molecules indicates that the presence of methoxy, pyrrole, and triazole groups can significantly influence the chemical behavior, offering a foundation for predicting the reactivity and interactions of the compound of interest (Pandule et al., 2014).

properties

IUPAC Name

1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-13-11-17(14(2)24(13)9-10-26-3)18(25)12-28-20-21-19(22-23-20)15-5-7-16(27-4)8-6-15/h5-8,11H,9-10,12H2,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRDFWFTNOMLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NNC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

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